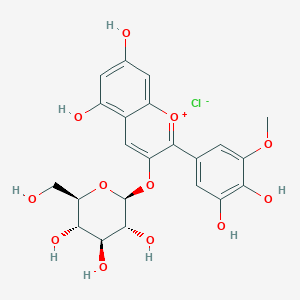

Petunidin-3-glucosid

Übersicht

Beschreibung

Petunidin-3-O-glucosid ist ein Anthocyan, eine Art von Flavonoidpigment, das in verschiedenen Früchten, Gemüsesorten und Blumen vorkommt. Es ist für die rote, violette und blaue Farbe vieler Pflanzengewebe verantwortlich. Diese Verbindung ist besonders reichlich in Beeren und Trauben vorhanden. Petunidin-3-O-glucosid hat aufgrund seiner potenziellen gesundheitlichen Vorteile, einschließlich antioxidativer, entzündungshemmender und krebshemmender Eigenschaften, Aufmerksamkeit erlangt .

Wissenschaftliche Forschungsanwendungen

Petunidin-3-O-glucosid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als natürlicher Farbstoff und als Modellverbindung für die Untersuchung der Anthocyanchemie verwendet.

Biologie: Die Verbindung wird auf ihre Rolle bei der Pflanzenpigmentierung und ihre Auswirkungen auf die Pflanzenphysiologie untersucht.

Medizin: Forschungen haben gezeigt, dass Petunidin-3-O-glucosid potenzielle krebshemmende, entzündungshemmende und antioxidative Eigenschaften besitzt.

Wirkmechanismus

Petunidin-3-O-glucosid übt seine Wirkungen durch verschiedene molekulare Mechanismen aus:

Antioxidative Aktivität: Es fängt freie Radikale und reaktive Sauerstoffspezies ab und schützt so Zellen vor oxidativem Schaden.

Entzündungshemmende Aktivität: Die Verbindung hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen und reduziert so Entzündungen.

Krebshemmende Aktivität: Petunidin-3-O-glucosid induziert Apoptose in Krebszellen und hemmt deren Proliferation.

Wirkmechanismus

Target of Action

Petunidin 3-glucoside, also known as Petunidin-3-O-glucoside chloride or Petunidin 3-monoglucoside, is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources . It has been found to have a significant antioxidant activity . The compound’s primary targets are the cellular structures that are affected by oxidative stress .

Mode of Action

Petunidin 3-glucoside interacts with its targets by neutralizing free radicals and reactive oxygen species . This interaction results in a reduction of oxidative stress within the cell . It has been confirmed to be a competitive inhibitor, with Ki values indicating its binding affinity .

Biochemical Pathways

The potential bioactivity of Petunidin 3-glucoside depends on its absorption, metabolism, and excretion in the human body . It is involved in the PI3K signaling and NIN/NF-kB signaling pathways . These pathways play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical for the development and progression of diseases .

Pharmacokinetics

The pharmacokinetics of Petunidin 3-glucoside involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that urinary excretion of Petunidin 3-glucoside was 0.32% and 0.18% of the administered dose after red grape juice and red wine ingestion, respectively . This indicates that the compound has a relatively low bioavailability .

Result of Action

The molecular and cellular effects of Petunidin 3-glucoside’s action include antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties . These effects are closely related to its antioxidant potential, including neutralizing free radicals, both reactive oxygen and nitrogen species, as well as its ability to chelate metals .

Action Environment

The action, efficacy, and stability of Petunidin 3-glucoside can be influenced by various environmental factors. For instance, it has been found that the presence of a glucose molecule within the structures formed by anthocyanidin reduces their ability to bind to proteins . Additionally, it has been observed that Petunidin 3-glucoside is stable under acidic conditions .

Biochemische Analyse

Biochemical Properties

Petunidin 3-glucoside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources, including fruits, seeds, and beverages . The role of Petunidin 3-glucoside in human nutrition gained importance owing to its health-promoting effects on many chronic diseases .

Cellular Effects

Petunidin 3-glucoside has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that Petunidin 3-glucoside can increase glucose uptake in HepG2 cells .

Molecular Mechanism

The molecular mechanism of action of Petunidin 3-glucoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Petunidin 3-glucoside is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Petunidin-3-O-glucosid kann durch Glykosylierung von Petunidin synthetisiert werden. Der Prozess beinhaltet die Anlagerung eines Glucosemoleküls an das PetunidinaGlykon. Diese Reaktion erfordert typischerweise das Vorhandensein von Glykosyltransferase-Enzymen, die den Transfer von Glucose von einem Donormolekül zur Hydroxylgruppe an der 3-Position von Petunidin erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Petunidin-3-O-glucosid beinhaltet oft die Extraktion aus natürlichen Quellen wie Beeren und Trauben. Der Extraktionsprozess umfasst Schritte wie Lösemittelextraktion, Reinigung unter Verwendung von makroporösen Harzadsorption und weitere Reinigung durch präparative Flüssigchromatographie . Hochgeschwindigkeits-Gegenstromchromatographie wird ebenfalls eingesetzt, um die Verbindung aus komplexen Gemischen zu isolieren und zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Petunidin-3-O-glucosid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können Petunidin-3-O-glucosid in seine entsprechenden reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Petunidin-3-O-glucosid. Diese Derivate können unterschiedliche Farben und Bioaktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Petunidin-3-O-glucosid ähnelt anderen Anthocyanen wie Cyanidin-3-O-glucosid, Delphinidin-3-O-glucosid und Malvidin-3-O-glucosid. Es ist jedoch aufgrund seiner spezifischen Hydroxyl- und Methoxysubstituenten einzigartig, die ihm besondere Farbeigenschaften und Bioaktivitäten verleihen . Die relative Häufigkeit von Petunidin-3-O-glucosid unter den natürlichen Anthocyanen beträgt etwa 12 % .

Liste ähnlicher Verbindungen

- Cyanidin-3-O-glucosid

- Delphinidin-3-O-glucosid

- Malvidin-3-O-glucosid

- Peonidin-3-O-glucosid

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQDWIRWKWIUKK-QKYBYQKWSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990158 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6988-81-4 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Petunidin 3-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

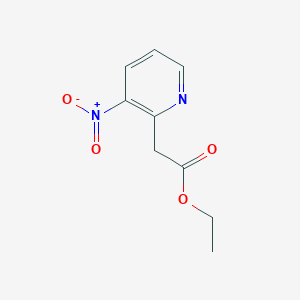

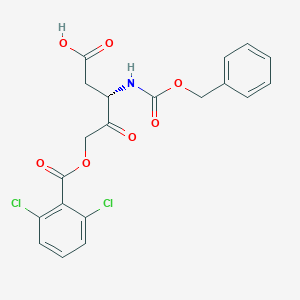

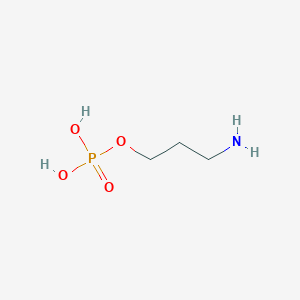

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

![[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol](/img/structure/B131361.png)